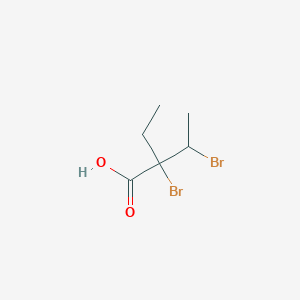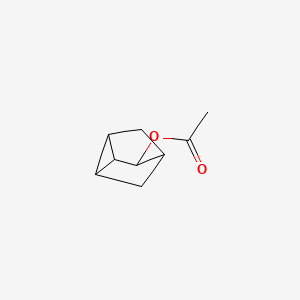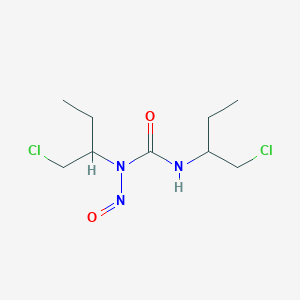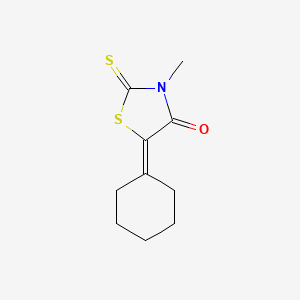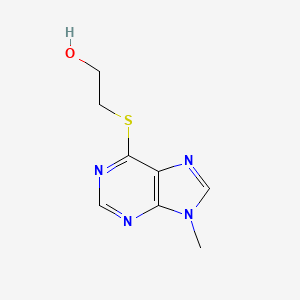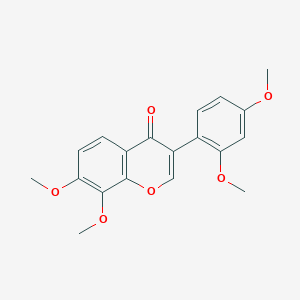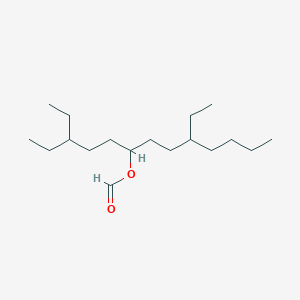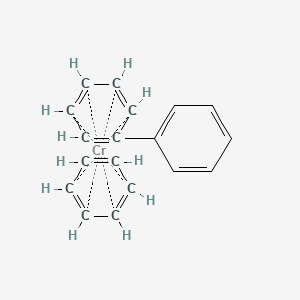
1,3-Dioxane, 2-hexyl-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxane, 2-hexyl-2-methyl- is an organic compound with the molecular formula C10H20O2. It is a six-membered heterocyclic compound containing two oxygen atoms at the 1 and 3 positions. This compound is known for its stability and versatility in various chemical reactions and applications .
Preparation Methods
1,3-Dioxane, 2-hexyl-2-methyl- can be synthesized through the reaction of carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the following steps:
Formation of Hemiacetal: The carbonyl compound reacts with the diol to form a hemiacetal intermediate.
Cyclization: The hemiacetal undergoes cyclization to form the 1,3-dioxane ring.
Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1,3-Dioxane, 2-hexyl-2-methyl- undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .
Scientific Research Applications
1,3-Dioxane, 2-hexyl-2-methyl- has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1,3-Dioxane, 2-hexyl-2-methyl- involves its ability to form stable cyclic structures, which can protect reactive functional groups in various chemical reactions . The molecular targets and pathways involved depend on the specific application, such as its role as a protective group in organic synthesis or its interaction with biological molecules in drug delivery systems .
Comparison with Similar Compounds
1,3-Dioxane, 2-hexyl-2-methyl- can be compared with other similar compounds, such as:
1,3-Dioxolane: A five-membered ring with similar stability and reactivity.
1,4-Dioxane: An isomer with different physical and chemical properties.
1,3-Dioxane, 2-methyl-: A compound with a similar structure but different substituents.
The uniqueness of 1,3-Dioxane, 2-hexyl-2-methyl- lies in its specific substituents, which confer distinct physical and chemical properties, making it suitable for specialized applications .
Properties
CAS No. |
5702-46-5 |
|---|---|
Molecular Formula |
C11H22O2 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
2-hexyl-2-methyl-1,3-dioxane |
InChI |
InChI=1S/C11H22O2/c1-3-4-5-6-8-11(2)12-9-7-10-13-11/h3-10H2,1-2H3 |
InChI Key |
YBSCCLQQTAAJDP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1(OCCCO1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N-[(4-chlorophenyl)methyl]aniline](/img/structure/B14721175.png)
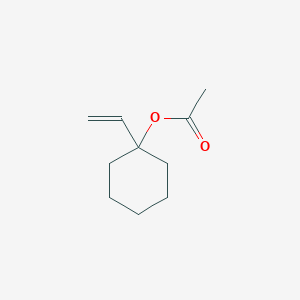
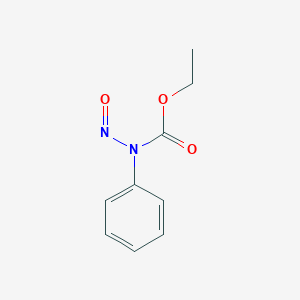
![1-[4-(Propan-2-yl)phenyl]but-3-en-1-yl acetate](/img/structure/B14721184.png)
